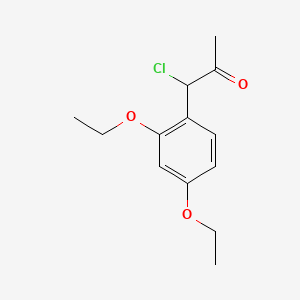
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H17ClO3 and a molecular weight of 256.73 g/mol . This compound is characterized by the presence of a chloro group and two ethoxy groups attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one typically involves the chlorination of 1-(2,4-diethoxyphenyl)propan-2-one. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxy groups can lead to the formation of aldehydes or carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The ethoxy groups may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2,4-dimethoxyphenyl)propan-2-one: This compound has methoxy groups instead of ethoxy groups, which may affect its reactivity and applications.
1-Chloro-1-(3,4-diethoxyphenyl)propan-2-one: The position of the ethoxy groups on the phenyl ring is different, which can influence the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and ethoxy groups, which provide a distinct set of chemical and biological properties.
Biological Activity
1-Chloro-1-(2,4-diethoxyphenyl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy, and related studies.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Chemical Formula : C12H15ClO3
- Molecular Weight : 242.7 g/mol
- IUPAC Name : this compound
Anticancer Activity
Chalcones, including derivatives like this compound, have been reported to exhibit significant anticancer properties. The proposed mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that chalcones can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines .
- Targeting Signaling Pathways : Chalcones are known to inhibit key signaling pathways involved in cancer progression, such as STAT3 and NF-κB pathways. These pathways play crucial roles in cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Inhibition of Pathogenic Bacteria : Research indicates that chalcone derivatives possess antibacterial properties against various pathogens. For example, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antimicrobial activity .
Summary of Biological Activities
| Activity Type | Effect | Cell Lines/Pathogens | Reference |
|---|---|---|---|
| Anticancer | Cytotoxicity | U-87 (glioblastoma), MDA-MB-231 (breast cancer) | |
| Antimicrobial | Bactericidal | Staphylococcus aureus, E. coli |
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various chalcone derivatives, this compound exhibited significant cytotoxicity against the U-87 cell line with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Evaluation
A comparative study on the antimicrobial efficacy of chalcone derivatives revealed that this compound had a notable effect on biofilm formation inhibition in bacterial strains, showcasing its potential as a therapeutic agent against resistant strains .
Properties
Molecular Formula |
C13H17ClO3 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
1-chloro-1-(2,4-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H17ClO3/c1-4-16-10-6-7-11(13(14)9(3)15)12(8-10)17-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
PEJAGRFTBBGTOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















